molecular formula C6H7ClN2O B1405075 2-Chloro-5-methoxypyridin-4-amine CAS No. 1227586-39-1

2-Chloro-5-methoxypyridin-4-amine

Cat. No.: B1405075
CAS No.: 1227586-39-1
M. Wt: 158.58 g/mol
InChI Key: LDBLGEXLMHNSJY-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxypyridin-4-amine is an organic compound with the molecular formula C6H7ClN2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxypyridin-4-amine typically involves the chlorination of 5-methoxypyridin-4-amine. One common method includes the use of phosphorus oxychloride and phosphorus (V) chloride as chlorinating agents . The reaction is carried out under controlled conditions, often with cooling to manage the exothermic nature of the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxypyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

Scientific Research Applications

2-Chloro-5-methoxypyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxypyridin-4-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methoxypyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and methoxy groups on the pyridine ring allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

2-chloro-5-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBLGEXLMHNSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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